(S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13435617
Molecular Formula: C13H20N2O3S
Molecular Weight: 284.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2O3S |
|---|---|
| Molecular Weight | 284.38 g/mol |
| IUPAC Name | tert-butyl (3S)-3-(1,3-thiazol-5-ylmethoxy)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H20N2O3S/c1-13(2,3)18-12(16)15-5-4-10(7-15)17-8-11-6-14-9-19-11/h6,9-10H,4-5,7-8H2,1-3H3/t10-/m0/s1 |
| Standard InChI Key | GVZZRAWILRUIPQ-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)OCC2=CN=CS2 |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=CS2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=CS2 |
Introduction
(S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyrrolidine ring with a thiazole moiety, which are both known for their presence in various biologically active molecules.
Synthesis
The synthesis of (S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the thiazole moiety. While specific synthesis protocols may vary, they generally involve reactions that form the methoxy linkage between the pyrrolidine and thiazole rings.
Biological Activity and Potential Applications
Thiazole derivatives, including (S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester, are known for their potential biological activities. These compounds can exhibit antibacterial, anti-inflammatory, and other pharmacological effects due to their ability to interact with biological targets . The specific stereochemistry (S) of this compound may influence its biological activity, as chirality can affect how molecules interact with enzymes and receptors.
Comparison with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| (S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrrolidine linked to thiazole via methoxy group | Potential biological activity influenced by stereochemistry |
| tert-Butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine-1-carboxylate | Similar structure but with chlorothiazole instead of thiazole | Different biological activity due to chlorine substitution |
| (S)-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Contains a sulfanyl linkage instead of methoxy | Different pharmacological profile due to sulfur linkage |
Research Findings and Future Directions
Research on (S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is ongoing, with a focus on understanding its biological interactions and potential applications in medicinal chemistry. Further studies are needed to fully elucidate its pharmacological properties and to explore its use as a precursor for the synthesis of more complex biologically active molecules.
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